molecular formula C16H17NO B5405711 3-methyl-N-(2-methylbenzyl)benzamide

3-methyl-N-(2-methylbenzyl)benzamide

Cat. No.: B5405711
M. Wt: 239.31 g/mol
InChI Key: FUEKNKBBVXGVRJ-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylbenzyl)benzamide is an organic compound with the molecular formula C16H17NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-methylbenzyl group and the benzene ring is substituted with a methyl group at the 3-position

Safety and Hazards

While specific safety data for “3-methyl-N-(2-methylbenzyl)benzamide” is not available, it’s important to handle all chemicals with care. Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation and serious eye damage .

Future Directions

The future directions of “3-methyl-N-(2-methylbenzyl)benzamide” could involve its use in the synthesis of metal–organic frameworks (MOFs). MOFs are generally synthesized in toxic formamide solvents. Greener solvents would lower production barriers and facilitate applications such as drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylbenzyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 2-methylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylbenzyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-(2-methylbenzyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylbenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: A simpler derivative of benzamide with a single methyl group on the nitrogen.

    N,N-diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar structure but different functional groups.

    3-methyl-N-(2-methylphenyl)benzamide: A closely related compound with slight structural variations.

Uniqueness

3-methyl-N-(2-methylbenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-N-[(2-methylphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-6-5-9-14(10-12)16(18)17-11-15-8-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEKNKBBVXGVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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